molecular formula C22H28N2O B5052815 2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No.: B5052815
M. Wt: 336.5 g/mol
InChI Key: IRENSBLOCIBPKX-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide is a chemical compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a biphenyl group, a piperidine ring, and an acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide typically involves the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Formation of the acetamide moiety: This step involves the reaction of the piperidine derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate for treating various diseases.

    Pharmacology: Study of its effects on biological systems and potential therapeutic applications.

    Materials Science: Use in the development of new materials with unique properties.

    Chemical Biology: Investigation of its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide may involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-biphenylyl)-N-(1-methyl-4-piperidinyl)acetamide
  • 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl)acetamide
  • 2-(4-biphenylyl)-N-(1-propyl-4-piperidinyl)acetamide

Uniqueness

2-(4-biphenylyl)-N-(1-isopropyl-4-piperidinyl)acetamide may have unique properties compared to similar compounds due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-17(2)24-14-12-21(13-15-24)23-22(25)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,17,21H,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRENSBLOCIBPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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